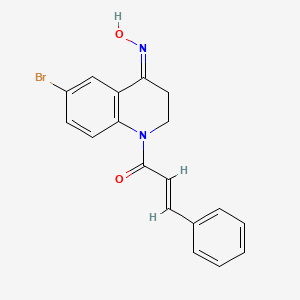
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroquinoline to obtain 6-bromo-1,2,3,4-tetrahydroquinoline . This intermediate is then subjected to oximation and cinnamoylation reactions to introduce the oximino and cinnamoyl groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce the oximino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The oximino and cinnamoyl groups play crucial roles in its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: This compound lacks the oximino and cinnamoyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline:
Uniqueness
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups: bromine, oximino, and cinnamoyl.
Propiedades
Número CAS |
81892-49-1 |
|---|---|
Fórmula molecular |
C18H15BrN2O2 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
(E)-1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-7-8-17-15(12-14)16(20-23)10-11-21(17)18(22)9-6-13-4-2-1-3-5-13/h1-9,12,23H,10-11H2/b9-6+,20-16- |
Clave InChI |
NLZMOZGKKLOJEM-LDKJASCWSA-N |
SMILES isomérico |
C\1CN(C2=C(/C1=N\O)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CN(C2=C(C1=NO)C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


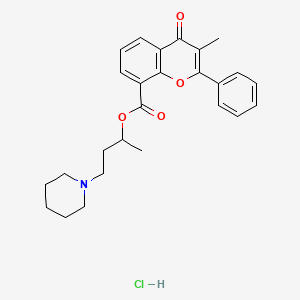
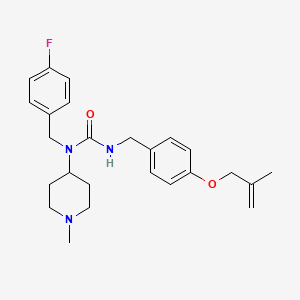
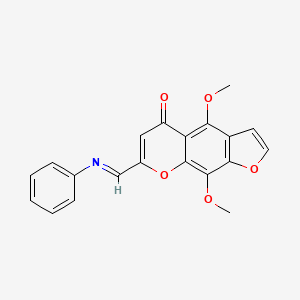
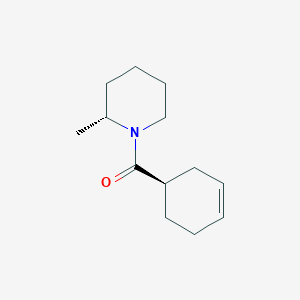
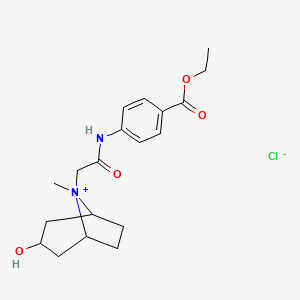
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
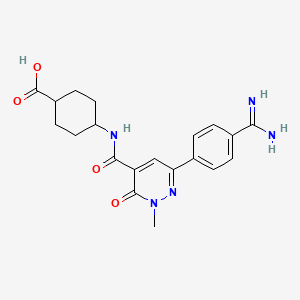
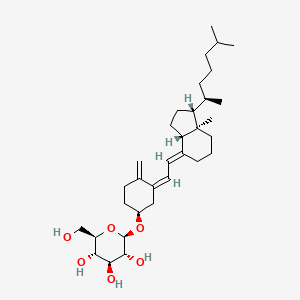
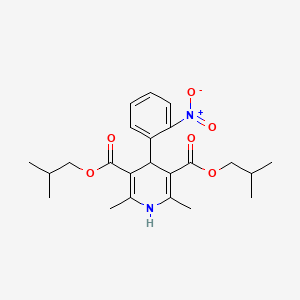
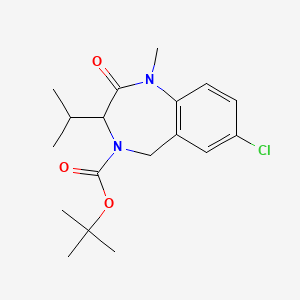
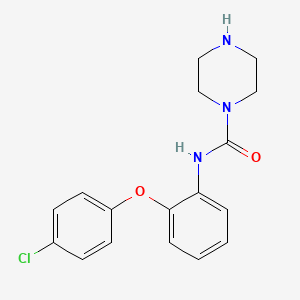
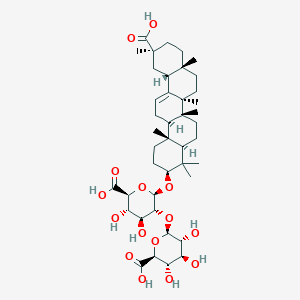
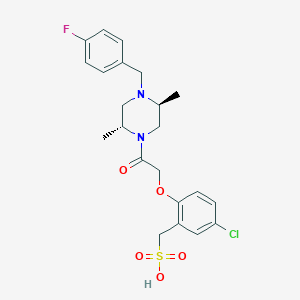
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
